n-Butyl nipecotic acid

GABA transporter GAT1 Binding affinity

n-Butyl nipecotic acid (CAS 926275-70-9), systematically named 1-butylpiperidine-3-carboxylic acid, is an N-alkylated derivative of the well-established gamma-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. This small-molecule zwitterion (Molecular Formula: C10H19NO2; Molecular Weight: 185.26 g/mol) is a crucial tool compound in neuropharmacology.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 926275-70-9
Cat. No. B14145474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl nipecotic acid
CAS926275-70-9
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCCCN1CCCC(C1)C(=O)O
InChIInChI=1S/C10H19NO2/c1-2-3-6-11-7-4-5-9(8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
InChIKeyNRNDLXBGJIHXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Butyl Nipecotic Acid (CAS 926275-70-9) for GABA Transporter Research: Structural and Functional Baseline


n-Butyl nipecotic acid (CAS 926275-70-9), systematically named 1-butylpiperidine-3-carboxylic acid, is an N-alkylated derivative of the well-established gamma-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid [1]. This small-molecule zwitterion (Molecular Formula: C10H19NO2; Molecular Weight: 185.26 g/mol) is a crucial tool compound in neuropharmacology . Its core piperidine-3-carboxylic acid scaffold acts as a GABA mimetic, targeting the solute carrier 6 (SLC6) family of GABA transporters (GATs) [2]. The defining N-butyl modification distinguishes it from the parent compound and other N-substituted analogs, serving as a minimal lipophilic domain that fundamentally alters its binding mode and makes it an essential reference standard for developing novel GAT inhibitors [3].

Why n-Butyl Nipecotic Acid Cannot Be Replaced by Generic Nipecotic Acid or Other Simple Analogs


The assumption that nipecotic acid or its simple esters can substitute for n-Butyl nipecotic acid in research protocols is contradicted by its unique binding mode. Unsubstituted (R)-nipecotic acid is a medium-strength binder of GAT1, but the addition of even a small N-butyl group forces the molecule into a fundamentally different orientation within the transporter's binding pocket [1]. This N-butyl substitution causes the amino nitrogen to face the extracellular side, while the parent amino acid orients toward the intracellular side [2]. This switch has profound consequences: pure amino acids with high binding affinity, like (R)-nipecotic acid (pKi = 4.50), experience a significant decrease in potency upon butylation ((R)-5b, pKi = 3.53), whereas weak binders like (R)-proline see a dramatic increase [3]. Therefore, n-Butyl nipecotic acid's activity profile cannot be predicted from the parent compound, making it an irreplaceable fragment for correctly estimating the activity of larger GAT inhibitors and a non-interchangeable reference standard for non-GAT1 transporters [4].

Quantitative Differentiation of n-Butyl Nipecotic Acid: Head-to-Head Activity Data


GAT1 Binding Affinity: A Paradoxical Drop in Potency vs. (R)-Nipecotic Acid Confirms a Unique Binding Mode

The N-butyl substitution induces a distinct binding mode at GAT1, quantitatively evidenced by a decrease in binding affinity. (R)-nipecotic acid displays a pKi of 4.50 ± 0.05, while its N-butyl derivative (R)-5b shows a pKi of 3.53 ± 0.06, a statistically significant drop of 0.97 log units [1]. This is not a general loss of activity, but a marker of a different binding orientation, as confirmed by docking studies [2].

GABA transporter GAT1 Binding affinity Fragment-based drug design

GAT1 Uptake Inhibition: Attenuated Potency Compared to the Parent Compound

The functional consequence of the altered binding mode is a reduction in the ability to inhibit GABA uptake. The N-butyl derivative (R)-5b exhibits a pIC50 of 3.72 ± 0.09, which is 1.47 log units lower than the pIC50 of 5.19 ± 0.03 for (R)-nipecotic acid [1]. This translates to an approximately 30-fold decrease in functional inhibitory potency at GAT1.

GABA uptake GAT1 Inhibition Functional assay

N-Butyl Moiety as a Pharmacological Chaperone: Instructive Comparison with (R)-Proline's Gain of Function

The N-butyl group's effect is context-dependent. While it decreases affinity for strong binders, it acts as a powerful gain-of-function motif for weak binders. (R)-proline, a very weak GAT1 binder with a pKi of 0.27, is transformed into a moderate binder upon N-butylation ((R)-8b), achieving a pKi of 1.60, a massive increase of 1.33 log units (over 21-fold) [1]. This differential effect—attenuation of a strong binder versus activation of a weak one—is a unique property of the N-butyl fragment, validating the principle that 'N-butyl-substituted amino acids should be used as starting points' for drug design [2].

Fragment-based drug design GAT1 Binding mode Lipophilic domain

Reference Standard for Non-GAT1 Subtypes: Activity Compared to Tiagabine

While the potent drug tiagabine is highly selective for GAT1, n-butyl nipecotic acid has been established as a reference inhibitor for the less-explored GAT subtypes mGAT2, mGAT3, and mGAT4. Newly synthesized compounds are benchmarked against n-butyl nipecotic acid to assess their inhibitory activity at these transporters [1]. This is a distinct and exclusive role; the compound provides a consistent, measurable baseline potency across multiple non-GAT1 targets, which tiagabine cannot offer due to its GAT1 selectivity.

GAT2 GAT3 GAT4 Subtype selectivity Reference standard

Enhanced Lipophilicity and Altered Physicochemical Profile for CNS Delivery Studies

Although a direct head-to-head logP comparison with nipecotic acid was not available in the accessed data, the structural biology context supports a class-level inference: the N-butyl group is a minimal lipophilic domain that enhances membrane permeability. The critical study by Wang et al. (2005) on the closely related n-butyl ester prodrug (n-butyl nipecotate) provides supporting evidence: systemic availability of nipecotic acid after nasal dosing was 14%, but after i.v. and nasal dosing of the n-butyl ester, availability was 97% and 92%, respectively [1]. This demonstrates the profound impact of butyl modification on the pharmacokinetic handling of nipecotic acid-based compounds.

Prodrug CNS delivery Lipophilicity Pharmacokinetics

High-Value Application Scenarios for n-Butyl Nipecotic Acid


Reference Standard in Non-GAT1 GABA Transporter Drug Discovery

Procure n-Butyl nipecotic acid as a mandatory reference inhibitor for screening campaigns targeting the GABA transporters mGAT2, mGAT3, or mGAT4. Published medicinal chemistry programs, such as those by Andreß et al. (2020), use this compound to benchmark the activity of novel chemical entities, providing a quantifiable baseline for structure-activity relationship (SAR) studies [1]. Its role is analogous to tiagabine for GAT1, but it is uniquely suited for non-GAT1 subtypes, which are implicated in neuropathic pain and post-stroke functional recovery.

Calibration Tool for GAT1 Binding Mode Fragment-Based Screening

Utilize n-Butyl nipecotic acid as a calibrated 'N-butyl fragment' in fragment-based drug design. As demonstrated by Wein et al. (2016), the N-butyl derivative (R)-5b, with a GAT1 pKi of 3.53, serves as a crucial intermediate binding reference. It reveals the intrinsic potential of a novel core scaffold to productively accommodate a large lipophilic moiety, which the parent amino acid cannot predict due to its different binding orientation [2]. This application is essential for rational lead optimization.

Prodrug Design and CNS Pharmacokinetic Proof-of-Concept Studies

Apply n-Butyl nipecotic acid in the design of CNS-targeted prodrugs. Building on the pharmacokinetic evidence for the n-butyl ester prodrug, which achieved near-complete systemic availability (97% i.v.) and successful brain delivery of nipecotic acid compared to the parent compound's poor profile (14% nasal availability) [3], researchers can use n-butyl nipecotic acid as an intermediate or a model compound to explore esterase-sensitive prodrug strategies for zwitterionic GABAergic agents.

Cryo-EM and Structural Biology Studies of SLC6 Transporters

Source n-Butyl nipecotic acid for structural biology investigations into the conformational dynamics of GABA transporters. Unlike tiagabine, which traps GAT1 in an inward-open conformation, nipecotic acid derivatives can induce an inward-occluded state [4]. The N-butyl derivative may provide an intermediate, minimally decorated tool to study the structural transition from unsubstituted amino acid to large inhibitor binding, a research area critical for understanding substrate translocation in the SLC6 family.

Quote Request

Request a Quote for n-Butyl nipecotic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.